molecular formula C5H5N3O B6359522 5-Aminopyrimidine-4-carbaldehyde CAS No. 933687-03-7

5-Aminopyrimidine-4-carbaldehyde

Cat. No.: B6359522
CAS No.: 933687-03-7
M. Wt: 123.11 g/mol
InChI Key: GOGDNARFCDCXQY-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H5N3O and a molecular weight of 123.11 g/mol. This compound is notable for its unique physical and chemical properties, making it a valuable substance in various scientific experiments and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly employed method for the preparation of 5-Aminopyrimidine-4-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method involves the formylation of 6-aminopyrimidines, leading to the formation of 4-aminopyrimidine-5-carbaldehydes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced equipment to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products Formed

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

5-Aminopyrimidine-4-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of fused pyrimidines, which are important in the development of new drugs.

    Biology: The compound’s derivatives are studied for their biological activities, including anti-inflammatory and antitumor properties.

    Medicine: Fused pyrimidines derived from this compound are explored for their potential therapeutic applications.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Aminopyrimidine-4-carbaldehyde include:

  • 2-Aminopyrimidine
  • 4,6-Dichloropyrimidine-5-carbaldehyde
  • 5-Bromo-4,6-dichloropyrimidine

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the unique reactivity they confer. This compound’s ability to undergo a variety of chemical reactions and form diverse derivatives makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

5-aminopyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-4-1-7-3-8-5(4)2-9/h1-3H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGDNARFCDCXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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